N,N'-Pentamethylenebis(2-chlorobenzylamine) dihydrochloride

Description

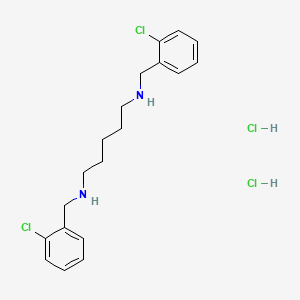

N,N'-Pentamethylenebis(2-chlorobenzylamine) dihydrochloride is a dihydrochloride salt characterized by a pentamethylene (-CH₂-CH₂-CH₂-CH₂-CH₂-) backbone linking two 2-chlorobenzylamine groups. The chlorine substituents at the ortho positions of the benzyl rings enhance lipophilicity and may influence binding interactions in biological or chemical systems. The dihydrochloride form improves solubility in aqueous environments, a common strategy for enhancing bioavailability in drug development .

Properties

CAS No. |

2229-39-2 |

|---|---|

Molecular Formula |

C19H26Cl4N2 |

Molecular Weight |

424.2 g/mol |

IUPAC Name |

N,N'-bis[(2-chlorophenyl)methyl]pentane-1,5-diamine;dihydrochloride |

InChI |

InChI=1S/C19H24Cl2N2.2ClH/c20-18-10-4-2-8-16(18)14-22-12-6-1-7-13-23-15-17-9-3-5-11-19(17)21;;/h2-5,8-11,22-23H,1,6-7,12-15H2;2*1H |

InChI Key |

VFZXCZMELDLREE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CNCCCCCNCC2=CC=CC=C2Cl)Cl.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Two-Step Process from 2-Chlorobenzylchloride

The primary route to 2-chlorobenzylamine involves a two-step process starting from commercially available 2-chlorobenzylchloride:

Step (a): Formation of 2-chlorobenzylphthalimide

2-Chlorobenzylchloride is reacted with alkali metal phthalimide, preferably potassium phthalimide formed in situ from phthalimide and potassium carbonate, in an unreactive solvent such as dimethylformamide (DMF) at 100–150°C for 1 to 10 hours. This reaction forms the intermediate 2-chlorobenzylphthalimide. DMF can be recovered and recycled, enhancing process sustainability.

Step (b): Cleavage of the Phthalimide Ring

The phthalimide ring is cleaved to yield 2-chlorobenzylamine. Two main cleavage methods exist:

Hydrazinolysis: The intermediate reacts with hydrazine hydrate in an alcohol solvent (methanol, ethanol, or isopropanol) at 40°C to reflux temperature for 1 to 10 hours, producing 2-chlorobenzylamine and phthalylhydrazide by-product. The amine is isolated by acid-base extraction.

Hydrolysis: A two-step hydrolysis involves base hydrolysis with 10–30% aqueous KOH or NaOH to form 2-chlorobenzylphthalamic acid salts, followed by acid hydrolysis with concentrated hydrochloric acid (HCl) and water to release 2-chlorobenzylamine hydrochloride and precipitate phthalic acid by-products. A one-step base hydrolysis with 40–60% aqueous KOH at reflux is also effective, producing potassium phthalate and related salts as by-products.

| Step | Reaction Conditions | Solvent | Temperature | Time | By-products | Notes |

|---|---|---|---|---|---|---|

| (a) Formation of 2-chlorobenzylphthalimide | 2-chlorobenzylchloride + potassium phthalimide (in situ) | DMF (or DMSO, toluene, sulfolane) | 100–150°C | 1–10 h | None significant | DMF recyclable |

| (b) Hydrazinolysis | 2-chlorobenzylphthalimide + hydrazine hydrate | Methanol, ethanol, isopropanol | 40°C to reflux | 1–10 h | Phthalylhydrazide | Requires acid-base workup |

| (b) Hydrolysis (two-step) | Base hydrolysis (KOH/NaOH), then acid hydrolysis (HCl) | Aqueous | Reflux (base), room temp (acid) | Hours | Phthalic acid, salts | Filtration of by-products |

This method is reported in patent EP0367232A2 and is considered efficient and scalable for industrial preparation of 2-chlorobenzylamine.

Synthesis of N,N'-Pentamethylenebis(2-chlorobenzylamine) Dihydrochloride

General Strategy

The bis(2-chlorobenzylamine) compound is synthesized by reacting 2-chlorobenzylamine with a pentamethylene (1,5-dibromopentane or 1,5-dichloropentane) linker under nucleophilic substitution conditions. The reaction typically proceeds via:

Nucleophilic substitution of the halogen atoms on the pentamethylene chain by the amine groups of 2-chlorobenzylamine.

Formation of the bis-amine linkage, followed by isolation of the dihydrochloride salt to enhance stability and crystallinity.

Reaction Conditions and Solvents

Solvents such as ethanol, acetone, or isopropyl alcohol are suitable for the substitution reaction.

The reaction mixture is heated with stirring, often at 65–75°C, for several hours to ensure complete substitution.

After reaction completion, the mixture is cooled, and the product is isolated by filtration or crystallization.

Representative Procedure (Adapted from Related Benzylamine Derivatives)

While direct literature on this compound preparation is limited, analogous bis(benzylamine) compounds are prepared as follows:

| Step | Reagents | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution | 2-chlorobenzylamine + 1,5-dihalopentane | Ethanol or isopropanol | 65–75°C | 3–5 h | Stirred reaction |

| Workup | Addition of water and aqueous base (NaOH) | - | Ambient | 1 h | Layer separation |

| Isolation | Filtration, drying | - | Ambient | - | Product as dihydrochloride salt |

The final dihydrochloride salt is obtained by treatment with hydrochloric acid, enhancing purity and stability.

Analytical and Research Data

Yields and Purity

Characterization

2-Chlorobenzylamine is characterized by NMR, IR, and mass spectrometry, confirming the presence of the amine and chloro substituent.

This compound is characterized by elemental analysis, melting point determination, and spectroscopic methods confirming the bis-amine structure and salt formation.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: N,N’-Pentamethylenebis(2-chlorobenzylamine) dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The chlorine atoms in the benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed:

Oxidation: N-oxides and other oxidized derivatives.

Reduction: Amines and other reduced compounds.

Substitution: Various substituted benzylamines depending on the nucleophile used.

Scientific Research Applications

Biological Applications

- Antimicrobial Activity : Research indicates that N,N'-Pentamethylenebis(2-chlorobenzylamine) dihydrochloride exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing efficacy in inhibiting growth. This makes it a candidate for developing new antimicrobial agents.

- Plasmin Inhibition : Similar to its precursor, 2-chlorobenzylamine, this compound has shown potential in inhibiting plasmin activity, which is crucial in fibrinolysis. This property could be exploited in therapeutic applications related to blood clotting disorders.

- Cancer Research : Some studies suggest that compounds with similar structures may have anticancer properties. This compound could be investigated further for its potential role in cancer treatment protocols.

Industrial Applications

- Polymer Chemistry : The compound can serve as a building block in polymer synthesis, particularly in creating specialty polymers with specific functionalities such as improved thermal stability or chemical resistance.

- Cosmetic Formulations : Due to its biocompatibility and functional properties, this compound may find applications in cosmetic formulations where antimicrobial properties are desirable.

- Agricultural Chemicals : The compound's biological activity suggests potential use as an agrochemical agent for pest control or as a growth regulator in agricultural settings.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Efficacy | Demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli growth at low concentrations of the compound. |

| Study 2 | Plasmin Inhibition | Showed effective inhibition of plasmin activity, suggesting potential therapeutic applications in managing blood coagulation disorders. |

| Study 3 | Polymer Synthesis | Utilized as a cross-linking agent in the development of novel polymeric materials with enhanced properties for industrial applications. |

Mechanism of Action

The mechanism of action of N,N’-Pentamethylenebis(2-chlorobenzylamine) dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N,N'-Pentamethylenebis(2-chlorobenzylamine) dihydrochloride with structurally or functionally related compounds, based on molecular features, applications, and safety profiles:

Key Structural and Functional Differences:

Backbone Flexibility :

- The pentamethylene bridge in the target compound provides greater conformational flexibility compared to the rigid phenylenediamine core in N,N,N',N'-tetramethyl-p-phenylenediamine dihydrochloride . This flexibility may enhance its utility in chelating metal ions or binding to dynamic biological targets.

- In contrast, Benzathine benzylpenicillin uses a shorter ethylenediamine backbone, optimizing stability for prolonged antibiotic release .

Chlorine Substitution: The 2-chlorobenzyl groups in the target compound increase lipophilicity compared to non-chlorinated analogs like N,N,N',N'-tetramethyl-p-phenylenediamine dihydrochloride. This property may improve membrane permeability in drug delivery systems but could also elevate toxicity risks, as seen in chloroacetamide herbicides (e.g., Alachlor) .

Salt Form and Solubility: Dihydrochloride salts (e.g., target compound, (2S)-2,5-diaminopentanamide dihydrochloride) generally exhibit higher aqueous solubility than free bases, critical for pharmaceutical formulations .

Applications :

- While N,N,N',N'-tetramethyl-p-phenylenediamine dihydrochloride is employed in redox chemistry, the target compound’s structure suggests niche roles in organic synthesis or as a ligand. Chlorinated analogs like Alachlor, however, are restricted to agricultural use due to toxicity .

Biological Activity

N,N'-Pentamethylenebis(2-chlorobenzylamine) dihydrochloride is a synthetic compound notable for its unique structure, which features two 2-chlorobenzylamine units linked by a pentamethylene chain. This compound has garnered attention in medicinal chemistry and materials science due to its amine functionalities and chlorinated aromatic components. The following sections explore its biological activity, potential applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure can be summarized as follows:

| Component | Structure | Unique Features |

|---|---|---|

| This compound | Chemical Structure | Contains two 2-chlorobenzylamine units linked by a pentamethylene chain, enhancing solubility and reactivity. |

The presence of two hydrochloride groups increases its solubility in water, facilitating its use in various biological assays and applications.

Case Studies and Research Findings

- Antitumor Activity : A study focused on related bis(2-chlorobenzylamine) compounds showed promising results in inhibiting tumor cell proliferation. These compounds demonstrated micromolar IC50 values in biochemical assays targeting cancer cell lines, suggesting that this compound could have similar antitumor properties .

- Neuropharmacological Effects : The modulation of glutamate receptors has been linked to neuroprotective effects. Compounds that enhance NMDAR activity can potentially improve cognitive functions and offer therapeutic benefits for neurodegenerative diseases . Although direct studies on this specific compound are lacking, its structural characteristics imply potential neuropharmacological applications.

- Synthesis and Evaluation : The synthesis of this compound involves straightforward organic reactions that can be optimized for yield and purity. Research into the synthesis of similar compounds has highlighted the importance of optimizing reaction conditions to enhance biological activity .

Toxicity and Safety Profile

While specific toxicity data for this compound is not extensively documented, related chlorinated amines have been noted for their potential cytotoxic effects at high concentrations. Safety assessments should be conducted to evaluate the compound's safety profile before clinical application .

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for N,N'-Pentamethylenebis(2-chlorobenzylamine) dihydrochloride, and how can reaction parameters be optimized?

- Methodology : Synthesis typically involves nucleophilic substitution reactions between 2-chlorobenzylamine derivatives and pentamethylene dihalides, followed by hydrochlorination. Key parameters include stoichiometric ratios (e.g., 1.1:1 molar excess of dimethylamine hydrochloride in analogous syntheses ), temperature control (e.g., maintaining 20–25°C during critical steps ), and catalyst selection (e.g., active nickel catalysts for hydrogenation ). Yield optimization may require Design of Experiments (DoE) approaches to test variables like solvent polarity (toluene vs. aqueous mixtures ), reaction time, and pH adjustments during phase separation. Purity validation via HPLC or GC-MS is recommended.

Q. Which analytical techniques are prioritized for structural confirmation and purity assessment?

- Methodology :

- Spectroscopy : H/C NMR for backbone confirmation (e.g., benzyl proton shifts at δ 7.2–7.5 ppm ), FT-IR for amine and chloride functional groups (N–H stretches ~3300 cm, C–Cl ~700 cm).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks ([M+H] or [M-Cl] clusters).

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) for purity ≥95% .

- Safety : Use hygroscopic handling protocols (desiccators, inert atmospheres) to prevent degradation during analysis .

Advanced Research Questions

Q. How can researchers address contradictions in reported solubility or stability data across studies?

- Methodology :

- Controlled Replication : Standardize solvents (e.g., methylene chloride:benzene mixtures ), temperatures, and hygroscopic controls (e.g., nitrogen-purged vials ).

- Accelerated Stability Studies : Conduct stress testing under varying pH (1–13), thermal conditions (40–80°C), and light exposure. Monitor degradation via LC-MS and correlate with Arrhenius kinetics .

- Cross-Validation : Compare results with orthogonal methods (e.g., NMR crystallography vs. X-ray diffraction) to resolve structural ambiguities .

Q. What computational strategies are effective for predicting biological interactions or thermodynamic properties?

- Methodology :

- Molecular Dynamics (MD) Simulations : Use software like GROMACS to model ligand-receptor binding (e.g., amine groups interacting with hydrophobic pockets ).

- Quantum Mechanics (QM) : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) to estimate solvation energies and pKa values .

- Validation : Pair computational predictions with experimental assays (e.g., isothermal titration calorimetry for binding affinity) .

Q. How can membrane separation technologies improve purification efficiency during synthesis?

- Methodology :

- Nanofiltration : Use ceramic membranes (MWCO 200–500 Da) to remove unreacted precursors. Optimize transmembrane pressure (2–5 bar) and solvent recovery rates .

- Electrodialysis : Apply ion-exchange membranes to isolate hydrochloride salts from organic byproducts. Monitor conductivity and pH to prevent fouling .

- Process Simulation : Aspen Plus® modeling to integrate membrane modules with reaction steps, reducing solvent waste by 30–40% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.